(S)-2-Amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide
CAS No.:
Cat. No.: VC13472965
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O2 |
|---|---|
| Molecular Weight | 263.34 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide |
| Standard InChI | InChI=1S/C14H21N3O2/c1-9(2)13(15)14(19)17(10-5-6-10)8-12(18)11-4-3-7-16-11/h3-4,7,9-10,13,16H,5-6,8,15H2,1-2H3/t13-/m0/s1 |
| Standard InChI Key | KPZLOMAIYNGSHF-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N |
Introduction
Chemical Identity and Structural Features
Stereochemical Configuration
The (S) configuration at the C2 position of the butanamide chain is critical for potential biological interactions, as enantiomeric forms often exhibit divergent activities .
Structural Features
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Pyrrole Ring: The 1H-pyrrol-2-yl group contributes aromaticity and hydrogen-bonding capabilities, common in bioactive molecules targeting enzymes or receptors .
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Cyclopropyl Substituent: The N-cyclopropyl group may enhance metabolic stability and influence hydrophobic interactions .
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Butyramide Backbone: The branched alkyl chain with an amino group provides structural rigidity and potential for salt bridge formation .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| SMILES | CC(C)C@@HN | |
| InChI Key | KPZLOMAIYNGSHF-ZDUSSCGKSA-N | |
| XLogP3 | 1.45 (predicted) | |
| Hydrogen Bond Donors | 2 |
Synthesis and Characterization
Paal-Knorr Pyrrole Synthesis
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Step 1: Condensation of 1,4-diketones with ammonia or amines to form pyrrole rings .
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Step 2: Functionalization via N-alkylation or acylation to introduce the cyclopropyl and butyramide groups .
Solid-Phase Peptide Synthesis (SPPS)
The butyramide backbone could be constructed using Fmoc-protected amino acids, followed by coupling with cyclopropylamine and pyrrole-containing carboxylic acids .
Characterization Data
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NMR: Predicted signals include δ 6.5–7.0 ppm (pyrrole protons), δ 2.8–3.2 ppm (cyclopropyl CH₂), and δ 1.0–1.5 ppm (methyl groups) .
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Mass Spectrometry: ESI-MS m/z 264.2 [M+H]⁺.
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X-ray Crystallography: No data available, but similar pyrrole derivatives exhibit planar aromatic systems with intramolecular H-bonds .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 429.2±35.0°C | Estimated from |
| Flash Point | 213.4±25.9°C | Estimated from |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C | EPI Suite |
Hypothetical Biological Activities and Mechanisms
Anticancer Activity
Pyrrole-flavone hybrids demonstrate IC₅₀ values of 2.97–13.54 μM against bladder cancer cells, likely via apoptosis induction . The presence of a pyrrole moiety in this compound may enable similar mechanisms .
Antimicrobial Effects
Pyrrole-based scaffolds exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) . The cyclopropyl group could enhance membrane penetration .
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